n-Pentylmagnesiumbromid

Übersicht

Beschreibung

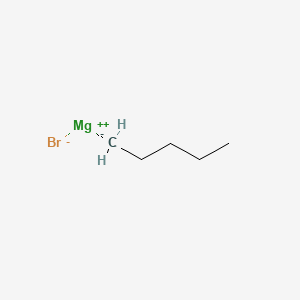

Magnesium, bromopentyl- is a useful research compound. Its molecular formula is C5H11BrMg and its molecular weight is 175.35 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium, bromopentyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, bromopentyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromopentyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von n-Pentylmagnesiumbromid

Synthese von Alkanen: this compound wird bei der Synthese von Alkanen durch Ni- oder Cu-katalysierte Kreuzkupplungsreaktionen mit Alkylfluoriden verwendet. Diese Anwendung nutzt die Reaktivität des Grignard-Reagenzes zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen .

Herstellung von Hydroxypiperidinonen: Die Verbindung ist an der Herstellung von Hydroxypiperidinonen über einen Additions-Cyclisierungs-Deprotektionsprozess beteiligt, der von Aldiminen ausgeht. Dies zeigt seine Nützlichkeit in der komplexen organischen Synthese .

Chemische Analyse und Lösungsabscheidung: In der chemischen Analyse und Lösungsabscheidung werden Lösungen von this compound verwendet, da sie eine mittlere bis hohe Konzentration aufweisen, die an die spezifischen Forschungsbedürfnisse angepasst werden kann. Je nach Anwendung werden verschiedene anorganische Lösungsmittel wie THF, Heptan, Hexan und Diethylether eingesetzt .

Wirkmechanismus

Target of Action

n-Pentylmagnesium Bromide, also known as Pentylmagnesium Bromide or Magnesium, bromopentyl-, is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of n-Pentylmagnesium Bromide are organic compounds with electrophilic carbon atoms .

Mode of Action

n-Pentylmagnesium Bromide, being a Grignard reagent, is highly reactive . It interacts with its targets by nucleophilic addition, where the carbon atom in the n-Pentylmagnesium Bromide molecule attacks the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of n-Pentylmagnesium Bromide affects several biochemical pathways. It is used in the preparation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides . It is also used in the synthesis of hydroxypiperidinones via the addition-cyclization-deprotection process of aldimines . These pathways lead to the formation of complex organic compounds from simpler ones .

Result of Action

The molecular and cellular effects of n-Pentylmagnesium Bromide’s action are primarily the formation of new organic compounds. It enables the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules from simpler precursors . This is crucial in organic synthesis and pharmaceutical manufacturing .

Action Environment

The action, efficacy, and stability of n-Pentylmagnesium Bromide are significantly influenced by environmental factors. It is sensitive to air and moisture , and thus, must be handled under inert gas and protected from moisture . Its reactivity can also be influenced by temperature and the presence of other chemicals .

Eigenschaften

IUPAC Name |

magnesium;pentane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQLLDGXBLGMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883478 | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-25-4 | |

| Record name | Magnesium, bromopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopentylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.